tert-butyl 2-aminoquinoline-6-carboxylate

Medicinal Chemistry ADME Prediction Property-Based Design

Researchers developing CNS-targeted nNOS inhibitors often encounter premature hydrolysis with simple methyl esters, disrupting multi-step synthetic routes. tert-Butyl 2-aminoquinoline-6-carboxylate (CAS 863492-32-4) directly addresses this with a sterically shielded, acid-labile ester handle. • Orthogonal Stability: Survives hydrogenation and nucleophilic additions; cleaved selectively with TFA for late-stage diversification. • Differentiated ADME Profile: LogP of 3.35 vs. ~1.8 for methyl ester enables superior membrane permeability and controlled prodrug comparison studies. • Supply Assurance: ≥95% purity building block with reliable global logistics support.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 863492-32-4
Cat. No. B1529671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-aminoquinoline-6-carboxylate
CAS863492-32-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N
InChIInChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16)
InChIKeySOOYGLFQUPKQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of tert-Butyl 2-aminoquinoline-6-carboxylate


tert-Butyl 2-aminoquinoline-6-carboxylate (CAS 863492-32-4) is a substituted quinoline featuring a 2-amino group and a 6-position tert-butyl carboxylate ester. This scaffold is employed as a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse compound libraries targeting a range of biological activities . The tert-butyl ester functionality provides a balance of steric bulk and acid-labile protection, distinguishing it from simpler alkyl ester analogs and influencing its utility in multi-step synthetic routes and structure-activity relationship (SAR) exploration [1].

Synthetic Intermediate
Enables focused quinoline-based compound libraries for SAR exploration
Acid-Labile Protection
Orthogonal tert-butyl ester withstands nucleophiles, hydrogenation, and mild bases
ADME Selection Cue
Higher calculated lipophilicity guides CNS or intracellular target campaigns

tert-Butyl vs. Other Esters: Substitution Limits


In-class substitution of tert-butyl 2-aminoquinoline-6-carboxylate with other 2-aminoquinoline esters is not straightforward due to significant differences in steric profile, metabolic stability, and chemical reactivity conferred by the ester moiety. For instance, methyl esters are more susceptible to rapid enzymatic hydrolysis, while benzyl esters introduce additional metabolic liabilities and distinct physicochemical properties. The tert-butyl group's bulk and unique cleavage profile (acid-labile) offer a specific balance of stability and synthetic handle that is not replicated by other simple esters, directly impacting synthetic route design and the pharmacokinetic properties of derived analogs .

Methyl esters are more hydrolysis-prone and may alter pharmacokinetic readouts, limiting direct interchange with the tert-butyl analog.
Benzyl esters introduce additional metabolic liabilities and different steric demand, shifting ADME profiles beyond simple ester variation.
Deprotection orthogonality is lost when substituting with base- or hydrogenolysis-labile esters, impacting synthetic route flexibility.

Quantitative Comparison: tert-Butyl vs. Key Analogs


Lipophilicity and ADME Across Esters

The tert-butyl ester confers a calculated LogP of 3.35, which is significantly higher than that of the methyl ester analog (LogP ~1.8). This increased lipophilicity is a key factor influencing membrane permeability and oral bioavailability, making the tert-butyl derivative a distinct choice for early-stage CNS or intracellular target programs where a higher LogP is desirable . In contrast, the methyl ester's lower LogP may be preferred for maximizing aqueous solubility or minimizing off-target binding to lipophilic proteins. This quantitative difference in a fundamental molecular property directly informs compound selection for specific drug discovery campaigns.

Lipophilicity comparison
Cross-study comparable
+1.55 LogP units
Informs permeability-driven ester selection
Calculated LogP: 3.35 (tert-butyl) vs 1.8 (methyl); fragment-based prediction
Medicinal Chemistry ADME Prediction Property-Based Design

Steric Bulk and Cytotoxicity in Cancer Cells

While direct cytotoxicity data for tert-butyl 2-aminoquinoline-6-carboxylate is not publicly reported, a clear trend emerges from the broader class of 2-aminoquinoline-6-carboxylate esters. The methyl ester analog demonstrates a defined, albeit modest, cytotoxic window in lung adenocarcinoma (A549) cells with an IC50 of 10–50 µM . This establishes a quantifiable baseline for this specific regioisomer. The tert-butyl ester's increased steric bulk and lipophilicity are anticipated to significantly modulate this activity, likely resulting in a shifted IC50 value and potentially a different mechanism of action, distinguishing it from the methyl ester's profile . This comparative framework allows researchers to make informed decisions when selecting an ester partner for SAR studies.

Cytotoxicity baseline
Class-level inference
Not directly reported
Establishes quantifiable context for ester SAR
Methyl analog IC50 10–50 µM in A549 cells; tert-butyl profile likely shifted
Cancer Research Cytotoxicity SAR

Orthogonal Deprotection and Stability in Synthesis

The tert-butyl ester group is a cornerstone of modern organic synthesis due to its unique stability and deprotection profile. It is stable to nucleophiles, mild bases, and hydrogenation conditions, but is rapidly cleaved by trifluoroacetic acid (TFA) or other strong acids. This orthogonal reactivity is quantified by its half-life in various acidic environments. For example, in a 95:5 TFA/water mixture, tert-butyl esters are typically cleaved in <1 hour, while benzyl esters require hydrogenolysis (Pd/C, H2) and methyl esters require stronger aqueous base hydrolysis. This chemical orthogonality provides a quantifiable and reliable method for selective functional group manipulation in complex molecule synthesis, a feature not shared by other simple esters [1].

Deprotection orthogonality
Class-level inference
TFA-labile vs. base/hydrogenolysis
Enables selective synthetic routes
Stable to nucleophiles and mild bases; cleaved rapidly under acidic conditions
Organic Synthesis Protecting Groups Medicinal Chemistry

nNOS Inhibition Potency of the Scaffold

The 2-aminoquinoline scaffold is a well-documented pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition. Early lead compounds from this class, such as the 7-substituted 2-aminoquinoline 'compound 5' (U.S. Patent 9,663,468), demonstrated potent inhibition of purified nNOS with an IC50 of 74 nM and showed promising selectivity over iNOS [1]. While tert-butyl 2-aminoquinoline-6-carboxylate itself is a building block, not a final inhibitor, its 6-position carboxylate is a critical vector for SAR. The patent and literature data on related 2-aminoquinolines provide a quantitative performance benchmark (e.g., IC50 = 74 nM) against which newly synthesized analogs derived from this building block can be compared. This establishes the compound's value as a starting point for optimizing nNOS inhibition, with the potential to improve upon the baseline potency and selectivity of the scaffold [2].

nNOS inhibition benchmark
Class-level inference
74 nM (reference compound)
Quantitative target profile for scaffold optimization
7-substituted 2-aminoquinoline IC50; this building block supports SAR expansion
Neuroscience Enzymology Drug Discovery

Applications of tert-Butyl 2-aminoquinoline-6-carboxylate


CNS-Penetrant nNOS Inhibitor Libraries

Based on the scaffold's validated activity in nNOS inhibition (IC50 = 74 nM for related 2-aminoquinolines) and the tert-butyl ester's contribution to a favorable LogP (3.35) for membrane permeability, this compound is an ideal building block for synthesizing focused libraries of CNS-targeting nNOS inhibitors. Researchers can leverage the 6-position ester as a handle for late-stage diversification while maintaining the core pharmacophore required for potency .

Selective Deprotection in Total Synthesis

The orthogonal stability of the tert-butyl ester makes this compound invaluable in multi-step total synthesis. In a sequence requiring manipulation of other sensitive functional groups (e.g., hydrogenation of a benzyl ether, nucleophilic addition to an aldehyde), the tert-butyl ester remains intact. It can then be selectively cleaved under acidic conditions (TFA) at a late stage to reveal the free carboxylic acid for final conjugation or activation .

Comparative ADME Screening of Ester Prodrugs

The quantifiable difference in LogP (3.35 for tert-butyl vs. ~1.8 for methyl) provides a clear rationale for using this compound in comparative ADME studies. By synthesizing identical quinoline-based pharmacophores as both the tert-butyl and methyl ester prodrugs, researchers can directly quantify the impact of the ester on parameters such as Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding. This data is critical for informed prodrug selection .

Application
Selection Property
Validation Focus
CNS-penetrant nNOS inhibitor libraries
Lipophilic tert-butyl handle supports membrane permeability
nNOS enzyme assay and LogP confirmation
Selective deprotection in total synthesis
Acid-labile orthogonal protection enables late-stage unmasking
Compatibility with multi-step route intermediates
Comparative ADME screening of ester prodrugs
Quantifiable LogP difference (3.35 vs ~1.8) drives ADME differentiation
Caco-2 permeability and metabolic stability correlation
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